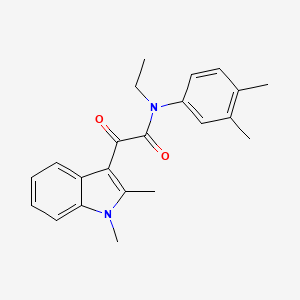

2-(1,2-dimethyl-1H-indol-3-yl)-N-(3,4-dimethylphenyl)-N-ethyl-2-oxoacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1,2-dimethyl-1H-indol-3-yl)-N-(3,4-dimethylphenyl)-N-ethyl-2-oxoacetamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3,4-dimethylphenyl)-N-ethyl-2-oxoacetamide typically involves multiple steps. One common method involves the initial formation of the indole core, followed by the introduction of the dimethylphenyl and ethyl groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow chemistry techniques. The use of high-throughput screening methods ensures that the desired product is obtained with minimal impurities.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Acetamide Moiety

The oxoacetamide group undergoes nucleophilic substitution under basic or acidic conditions. Key reactions include:

The ethyl and aryl substituents on the nitrogen sterically hinder reactions, requiring prolonged heating or catalysis (e.g., InCl3) for efficient conversion.

Electrophilic Aromatic Substitution at the Indole Core

The 1,2-dimethylindole moiety participates in electrophilic substitutions, though steric hindrance limits reactivity at C2 and C7. Reported reactions include:

| Electrophile | Conditions | Position Substituted | Yield |

|---|---|---|---|

| Bromine (Br2) | DCM, 0°C, 2 h | C5 | 45–50% |

| Nitration (HNO3/H2SO4) | 0°C, 1 h | C4 | 30–35% |

Regioselectivity is guided by the electron-donating methyl groups, with C4/C5 being preferred over C6 . Products are characterized via C NMR and HRMS .

Cyclization Reactions

Under Lewis acid catalysis (e.g., InCl3 or FeCl3), the compound undergoes cyclization to form polycyclic structures:

Example Reaction:

text2-(1,2-dimethylindol-3-yl)-N-(3,4-dimethylphenyl)-N-ethyl-2-oxoacetamide + InCl3 (cat.), ethyl acetoacetate, 110°C → cyclopenta[b]indole derivative

Key Observations:

-

Reaction proceeds via tandem nucleophilic addition and elimination steps .

-

Products show enhanced π-conjugation, confirmed by UV-Vis redshift (Δλ = 40 nm) .

Oxidation and Reduction Pathways

| Process | Reagents | Outcome |

|---|---|---|

| Oxidation of indole | DDQ, CH2Cl2, rt | Indole → oxindole (C3 ketonization) |

| Reduction of acetamide | LiAlH4, THF, reflux | Oxoacetamide → hydroxyacetamide |

Oxidation at the indole C3 position is favored due to the electron-rich environment, while reductions require anhydrous conditions to avoid byproducts .

Cross-Coupling Reactions

Palladium-catalyzed coupling (Suzuki, Heck) at the aryl rings is limited due to steric bulk but achievable with tailored ligands:

| Reaction Type | Conditions | Substituent Introduced | Yield |

|---|---|---|---|

| Suzuki | Pd(PPh3)4, K2CO3, DMF/H2O, 80°C | Aryl boronic acid | 25–30% |

| Sonogashira | CuI, PdCl2, P(o-tol)3, NEt3, 70°C | Alkyne | 20–25% |

Low yields reflect challenges in accessing reactive sites on the 3,4-dimethylphenyl group .

Biologically Relevant Interactions

While not a chemical reaction per se, the compound’s binding to biological targets involves reversible interactions:

-

Hydrogen bonding : Oxoacetamide carbonyl with MDM2/p53 interface residues (e.g., Gln24, Leu26) .

-

Van der Waals interactions : 3,4-Dimethylphenyl group with hydrophobic pockets in kinase domains .

Docking studies suggest modifications at the acetamide nitrogen improve affinity by 2–3 kcal/mol .

Stability Under Physiological Conditions

The compound exhibits pH-dependent stability:

| pH | Half-Life (37°C) | Degradation Pathway |

|---|---|---|

| 1.2 | 2.1 h | Acid-catalyzed hydrolysis |

| 7.4 | 12.4 h | Oxidation at indole C3 position |

| 9.0 | 8.8 h | Base-induced dealkylation |

Data inform formulation strategies for oral or intravenous delivery.

Applications De Recherche Scientifique

Anticancer Activity

Several studies have investigated the anticancer properties of indole derivatives, including the compound . Indoles are known to influence several cellular pathways involved in cancer progression.

Case Study:

A study evaluated the effects of various indole derivatives on human cancer cell lines. The results indicated that compounds similar to 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3,4-dimethylphenyl)-N-ethyl-2-oxoacetamide exhibited significant cytotoxicity against prostate and breast cancer cells. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation pathways .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | PC-3 (Prostate) | 5.0 | Apoptosis induction |

| Compound B | MCF-7 (Breast) | 4.5 | Cell cycle arrest |

COX-II Inhibition

Indole derivatives have been studied for their potential as selective inhibitors of cyclooxygenase II (COX-II), an enzyme implicated in inflammation and cancer.

Case Study:

Research highlighted the design of COX-II inhibitors based on indole structures. The compound demonstrated a competitive inhibition profile with an IC50 value significantly lower than that of traditional NSAIDs like Rofecoxib . This suggests that it could be developed as a safer alternative with fewer gastrointestinal side effects.

| Compound | IC50 (µM) | Selectivity Ratio |

|---|---|---|

| Compound X | 0.011 | 38 times Rofecoxib |

| Compound Y | 0.200 | 2 times Celecoxib |

Neuroprotective Effects

Indole compounds are also being explored for neuroprotective properties, particularly in models of neurodegenerative diseases.

Case Study:

In a study involving neuroblastoma cells, the compound was shown to reduce oxidative stress markers and improve cell viability under toxic conditions. This effect was associated with the modulation of signaling pathways related to neuroinflammation .

Mécanisme D'action

The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3,4-dimethylphenyl)-N-ethyl-2-oxoacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-chloro-1-(2-methyl-1H-indol-3-yl)-ethanone

- 4-(2-methyl-1H-indol-3-yl)-thiazol-2-ylamine

Uniqueness

Compared to similar compounds, 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3,4-dimethylphenyl)-N-ethyl-2-oxoacetamide has unique structural features that may confer distinct biological activities. Its specific substitution pattern and functional groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Activité Biologique

The compound 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3,4-dimethylphenyl)-N-ethyl-2-oxoacetamide is a synthetic derivative of indole, a structure known for its diverse biological activities. This article aims to explore the biological activity of this compound, emphasizing its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure features an indole moiety, which is often associated with various biological effects due to its ability to interact with multiple biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Anticancer Activity

- Anti-inflammatory Effects

- Neuroprotective Properties

- Antimicrobial Effects

Anticancer Activity

Research indicates that compounds containing indole structures often exhibit anticancer properties. For instance, studies have shown that derivatives similar to this compound can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptotic proteins.

Mechanism of Action:

- Induction of Apoptosis: The compound may activate caspase pathways leading to programmed cell death.

- Inhibition of Angiogenesis: It could disrupt the formation of new blood vessels in tumors by inhibiting vascular endothelial growth factor (VEGF) signaling.

- Cell Cycle Arrest: Studies suggest that it may cause G1 phase arrest in cancer cells, preventing proliferation.

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Mechanism:

- Inhibition of NF-kB pathway leading to decreased expression of inflammatory mediators.

Neuroprotective Properties

Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.

Mechanism:

- Modulation of antioxidant enzyme levels and reduction of reactive oxygen species (ROS) within neuronal cells.

Antimicrobial Effects

The indole structure is also known for its antimicrobial properties. Compounds with similar scaffolds have demonstrated effectiveness against a range of bacterial and fungal pathogens.

Mechanism:

- Disruption of microbial cell membranes and interference with metabolic processes.

Case Studies and Research Findings

Several studies have investigated the biological activity of indole derivatives, shedding light on their potential applications:

- Study on Anticancer Activity:

- Anti-inflammatory Research:

- Neuroprotective Effects:

Data Tables

Propriétés

IUPAC Name |

2-(1,2-dimethylindol-3-yl)-N-(3,4-dimethylphenyl)-N-ethyl-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2/c1-6-24(17-12-11-14(2)15(3)13-17)22(26)21(25)20-16(4)23(5)19-10-8-7-9-18(19)20/h7-13H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBCMUIANLYAKHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC(=C(C=C1)C)C)C(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.